Calcium 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoate
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Overview
Description
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is a synthetic organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl moiety substituted with fluorine atoms and a butanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura cross-coupling reaction between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and a phosphine ligand.
Introduction of the Butanoate Group: The butanoate group is introduced via a Claisen-Schmidt condensation reaction, where the biphenyl derivative is reacted with an appropriate aldehyde under basic conditions.
Calcium Salt Formation: The final step involves the formation of the calcium salt by reacting the synthesized 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid with calcium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Flobufen: A related compound with similar anti-inflammatory properties.
Difluorobiphenyl Derivatives: Other derivatives with varying substituents on the biphenyl core.
Uniqueness
Calcium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is unique due to its specific substitution pattern and the presence of a calcium salt, which may enhance its solubility and bioavailability compared to other similar compounds .
Properties
CAS No. |
161692-92-8 |
---|---|
Molecular Formula |
C34H26CaF4O6 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
calcium;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/2C17H14F2O3.Ca/c2*1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;/h2*2-7,9-10H,8H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
RGGUNEDYCJDNNU-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Synonyms |
calcium 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxo-butanoate |
Origin of Product |
United States |
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